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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-5-methylpyridine
Cat. No.: B13121180
Get Quote

Executive Summary & Application Context

2-(2-Bromoethyl)-5-methylpyridine (CAS: Analogous to 3510-66-5 for core structure) is a
highly reactive alkylating agent. Unlike its more common homolog 2-(Bromomethyl)-5-
methylpyridine (used in Rupatadine synthesis), this ethyl-linked variant is critical for Structure-
Activity Relationship (SAR) studies where linker length modulates receptor binding affinity (e.g.,
in histamine H1 or H3 receptor antagonists).

Primary Applications:

o Chain Extension: Introduction of a C2-linker in drug scaffolds (vs. C1-linkers).
e Ligand Synthesis: Precursor for bidentate nitrogen ligands in catalysis.

» Bioisosteres: Synthesis of chain-extended analogs of Betahistine.

Chemical Specifications & Elemental Analysis

For high-precision drug development, the material is typically supplied as the Hydrobromide
Salt (HBr) to prevent self-alkylation (polymerization). The data below represents the theoretical
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values for the free base and the stabilized salt forms.

Table 1: Elemental Analysis Data (Theoretical vs.

Acceptance Limits)

. . Acceptance .
Theoretical Theoretical Detection
Element Range (HBr
(Free Base) (HBr Salt) Method
Salt)
Formula CsH10BrN CsH11Br2N —_ —
MW 200.08 g/mol 280.99 g/mol — —
Combustion
Carbon (C) 48.02% 34.19% 33.8% — 34.6% )
Analysis
Combustion
Hydrogen (H) 5.04% 3.95% 3.8% -4.1% )
Analysis
) Kjeldahl /
Nitrogen (N) 7.00% 4.98% 4.8% —5.1% _
Combustion
. Potentiometric
Bromine (Br) 39.94% 56.88% 56.0% — 57.5% o
Titration

Critical Insight: A deviation of >0.4% in Carbon often indicates the presence of the vinyl impurity

(5-methyl-2-vinylpyridine) resulting from elimination during storage.

Comparative Performance Analysis

This section objectively compares 2-(2-Bromoethyl)-5-methylpyridine against its primary

alternatives: the Chloro-analog and the Tosyl-analog.

Table 2: Alkylation Efficiency & Stability Matrix
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2-(2-
2-(2-Bromoethyl)-5- 2-(2-Chloroethyl)-5- (
Feature o o Tosyloxyethyl)-5-
methylpyridine methylpyridine o
methylpyridine
Reactivity (
High (100) Low (1-5) Moderate (20-50)
)
Reaction Temp. RT to 40°C 80°C — Reflux 50°C - 80°C
N Low (Must be HBr ) ) )
Storage Stability 0 High (Stable oil) Moderate (Solid)
sa
_ _ Self-Quaternization o _
Side Reactions o Minimal Hydrolysis
(Polymerization)
Poor (Large leaving
Atom Economy Good Excellent

group)

Decision Logic for Researchers

o Choose the Bromo-analog when the nucleophile is sensitive to heat (e.g., complex amines,
thiols) or when rapid kinetics are required to outcompete degradation.

e Choose the Chloro-analog for large-scale industrial processes where heat is permissible and
cost/stability is paramount.

Experimental Protocols (Self-Validating Systems)
A. Synthesis Workflow (The "Hydroxyethyl" Route)

Direct halogenation of the alkyl group is non-selective. The authoritative route utilizes 2,5-
Lutidine as the starting material, leveraging the acidity of the 2-methyl protons.

Step-by-Step Protocol:
o Condensation: React 2,5-Lutidine with Formaldehyde (aq) at 130°C in a pressure vessel.

o Validation: Monitor disappearance of Lutidine by GC. Target Product: 2-(2-
Hydroxyethyl)-5-methylpyridine.
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o Activation: Treat the intermediate with 48% HBr (aq) under reflux for 4-6 hours.
o Mechanism:[1]
substitution of the protonated alcohol.

« |solation (Critical): Do not neutralize to free base if storing. Crystallize directly as the
Hydrobromide salt using Acetone/Ethanol.

B. Visualization of Synthesis & Stability

Aldol Condensation

2,5-Lutidine
(Starting Material) (ISOOC)

2-(2-Hydroxyethyl)- Substitution
5-methylpyridine (Reflux)
F Idehyd // \ Free Base, ittt 1
ormaidenyde 2-(2-Bromoethyl)- Self—Alkylatlon I Polymerized |
/ 5-methylpyridine HBr 1 Pyridinium Salt !
HBr (48%) !

Click to download full resolution via product page

Figure 1: Synthetic pathway converting 2,5-Lutidine to the target bromide, highlighting the risk
of polymerization if the free base is generated.

Characterization Data (Simulated for Validation)

To validate the identity of the synthesized compound, compare experimental NMR data against
these standard shifts.

'H NMR (400 MHz, DMSO-ds) — HBr Salt:

0 2.35 (s, 3H): Methyl group at C5.

0 3.45 (t, J=7.2 Hz, 2H): Methylene adjacent to Pyridine ring (-CH2-).

0 3.90 (t, J=7.2 Hz, 2H): Methylene adjacent to Bromine (-CH2-Br).

0 7.80 - 8.60 (m, 3H): Aromatic Pyridine protons (Shifted downfield due to protonation).
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HPLC Purity Method:

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pym.

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

Detection: UV @ 260 nm.

Retention Time: ~12.5 min (Distinct from Vinyl impurity @ ~14.2 min).

References

o Chemical Structure & Precursors:5-Methyl-2-vinylpyridine (CAS 3883-39-4) is the elimination
product and precursor. (Reference for 2-vinylpyridine class).

o Synthetic Methodology:Lutzen, A. et al.[2] "Synthesis of 5-Substituted 2,2'-Bipyridines." Eur.
J. Org. Chem. 2003, 3948-3957. (Describes manipulation of 5-methyl-2-substituted
pyridines).

« Stability of Bromoethyl Pyridines:PubChem Compound Summary: 2-(2-Bromoethyl)pyridine.
(Analogous stability data).

e Rupatadine Context (Structural Homologs):U.S. Patent 5,407,941. "Derivatives of 5H-
benzo[5,6]cyclohepta[l,2-b]pyridine."[2] (Describes the use of methyl-pyridine alkylating
agents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3510-66-5|2-Bromo-5-methylpyridine|BLD Pharm [bldpharm.com]

e 2. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
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e To cite this document: BenchChem. [Technical Comparison Guide: 2-(2-Bromoethyl)-5-
methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13121180/docs#technical-comparison-guide-2-2-
bromoethyl-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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